6-Ethenylidenedodecane-1,5-diol
Description
6-Ethenylidenedodecane-1,5-diol is a synthetic aliphatic diol characterized by a 12-carbon backbone (dodecane) with hydroxyl groups at positions 1 and 5, and an ethenylidene substituent at position 4. The ethenylidene group introduces rigidity and unsaturated bonding, which may influence reactivity and intermolecular interactions compared to simpler diols.
Properties
CAS No. |
645613-60-1 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
InChI |
InChI=1S/C14H26O2/c1-3-5-6-7-10-13(4-2)14(16)11-8-9-12-15/h14-16H,2-3,5-12H2,1H3 |
InChI Key |
YMOMEQHJFWBNLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C=C)C(CCCCO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethenylidenedodecane-1,5-diol typically involves the reaction of dodecane derivatives with appropriate reagents to introduce the hydroxyl and ethenylidene groups.
Industrial Production Methods
Industrial production of 6-Ethenylidenedodecane-1,5-diol may involve large-scale hydroboration-oxidation processes, utilizing catalysts to improve yield and efficiency. The use of continuous flow reactors can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Ethenylidenedodecane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethenylidene group can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and acid chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated dodecane derivatives.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
6-Ethenylidenedodecane-1,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Ethenylidenedodecane-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ethenylidene group can participate in reactions that modify the activity of enzymes and other proteins .
Comparison with Similar Compounds
Physicochemical Properties
Key comparisons with structurally related diols are summarized below:
Key Findings :
- Lipophilicity : The extended alkyl chain and ethenylidene group in 6-Ethenylidenedodecane-1,5-diol confer higher lipophilicity (logP ~5.2) compared to pentane-1,5-diol (logP 0.45) . This aligns with trends observed in fluorinated pentane-1,5-diol derivatives, where chain elongation and substituents significantly increase logP .
- Solubility: The aromatic 2-methoxy-9,10-dihydrophenanthrene-4,5-diol exhibits moderate solubility in ethanol and dimethyl sulfoxide, whereas 6-Ethenylidenedodecane-1,5-diol’s hydrophobicity limits its water solubility .
Insights :
Adsorption and Interaction Behavior
Adsorption studies in zeolites reveal:
- Pentane-1,5-diol displaces ethanol molecules in MFI-F zeolites, indicating competitive coadsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
